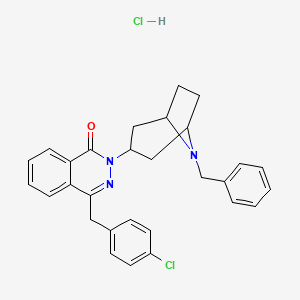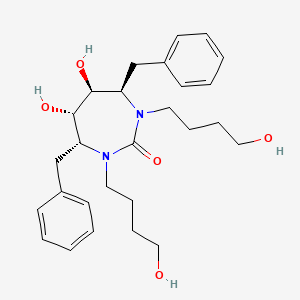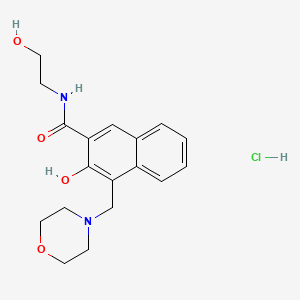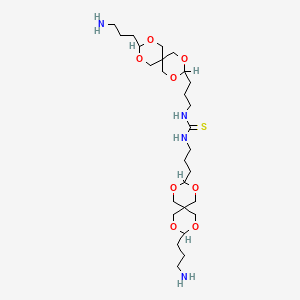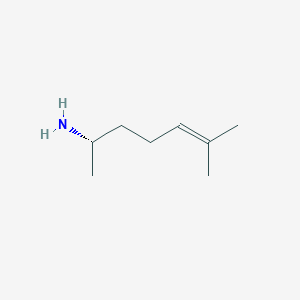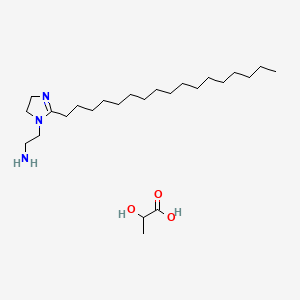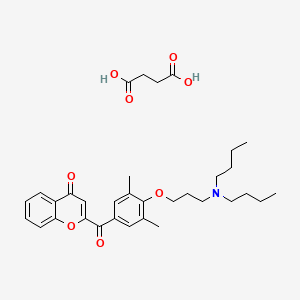
Einecs 283-379-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 283-379-7, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is commonly used in the production of polymers and copolymers, making it an essential component in the plastics industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure consistent quality and yield. The process includes the use of advanced purification techniques such as distillation and filtration to remove impurities and achieve the required specifications for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. The presence of solvents such as toluene or benzene can facilitate the decomposition process. Additionally, the compound can be used in combination with other radical initiators to achieve specific polymerization outcomes.
Major Products Formed
The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals can then react with monomers such as styrene, acrylonitrile, or methyl methacrylate to form polymers and copolymers with desired properties.
Aplicaciones Científicas De Investigación
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is extensively used as a radical initiator in the synthesis of polymers and copolymers. It is also employed in the study of radical reactions and mechanisms, providing valuable insights into the behavior of free radicals in various chemical processes.
Biology
In biological research, 2,2’-azobis(2-methylpropionitrile) is used to generate free radicals for studying oxidative stress and its effects on biological systems. It serves as a model compound for investigating the role of free radicals in cellular damage and aging.
Medicine
In medicine, this compound is utilized in the development of drug delivery systems and controlled-release formulations. Its ability to initiate polymerization reactions makes it a valuable tool in the design of biocompatible materials for medical applications.
Industry
In the industrial sector, 2,2’-azobis(2-methylpropionitrile) is a key component in the production of plastics, adhesives, and coatings. Its role as a radical initiator enables the efficient polymerization of monomers, resulting in high-quality products with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to form free radicals. These free radicals are highly reactive and can initiate polymerization reactions by attacking the double bonds of monomers. The resulting polymer chains grow through a series of propagation steps, ultimately leading to the formation of high-molecular-weight polymers.
Molecular Targets and Pathways
The primary molecular targets of 2,2’-azobis(2-methylpropionitrile) are the double bonds of monomers such as styrene, acrylonitrile, and methyl methacrylate. The free radicals generated from the decomposition of the compound react with these monomers, initiating the polymerization process and forming polymer chains through a series of propagation and termination steps.
Comparación Con Compuestos Similares
2,2’-azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, they differ in their decomposition temperatures, reactivity, and applications.
Similar Compounds
Benzoyl Peroxide: Decomposes at lower temperatures and is commonly used in the polymerization of styrene and other vinyl monomers.
Potassium Persulfate: Used in aqueous polymerization systems and has a higher decomposition temperature compared to 2,2’-azobis(2-methylpropionitrile).
Azobisisobutyronitrile (AIBN): Similar in structure and function to 2,2’-azobis(2-methylpropionitrile), but with different decomposition kinetics and applications.
Uniqueness
The uniqueness of 2,2’-azobis(2-methylpropionitrile) lies in its ability to generate free radicals at relatively low temperatures, making it suitable for a wide range of polymerization reactions. Its versatility and efficiency as a radical initiator make it a preferred choice in both research and industrial applications.
Propiedades
Número CAS |
84604-94-4 |
|---|---|
Fórmula molecular |
C33H43NO8 |
Peso molecular |
581.7 g/mol |
Nombre IUPAC |
butanedioic acid;2-[4-[3-(dibutylamino)propoxy]-3,5-dimethylbenzoyl]chromen-4-one |
InChI |
InChI=1S/C29H37NO4.C4H6O4/c1-5-7-14-30(15-8-6-2)16-11-17-33-29-21(3)18-23(19-22(29)4)28(32)27-20-25(31)24-12-9-10-13-26(24)34-27;5-3(6)1-2-4(7)8/h9-10,12-13,18-20H,5-8,11,14-17H2,1-4H3;1-2H2,(H,5,6)(H,7,8) |
Clave InChI |
NODMFCLYPDIFHV-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCCOC1=C(C=C(C=C1C)C(=O)C2=CC(=O)C3=CC=CC=C3O2)C.C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



